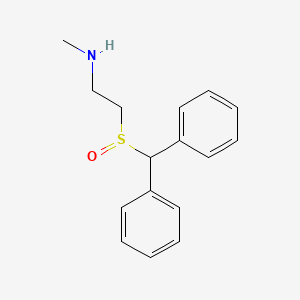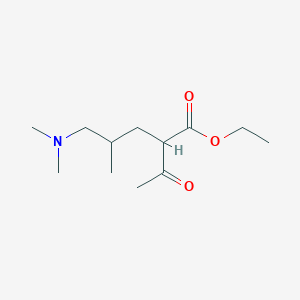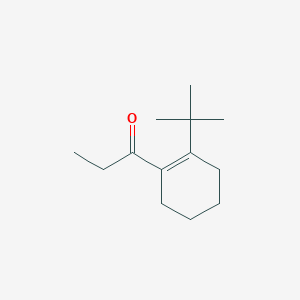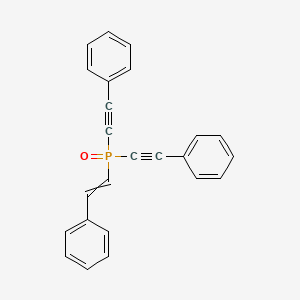
2-(Diphenylmethanesulfinyl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethanesulfinyl)-N-methylethan-1-amine is an organic compound that features a sulfinyl group attached to a diphenylmethane moiety and an N-methylethan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethanesulfinyl)-N-methylethan-1-amine typically involves the following steps:
Formation of Diphenylmethanesulfinyl Chloride: This can be achieved by reacting diphenylmethane with sulfuryl chloride in the presence of a catalyst such as aluminum chloride.
Reaction with N-Methylethan-1-amine: The diphenylmethanesulfinyl chloride is then reacted with N-methylethan-1-amine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethanesulfinyl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-(Diphenylmethanesulfinyl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethanesulfinyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Lacks the sulfinyl and amine groups, making it less reactive.
Diphenylmethanesulfoxide: Contains a sulfoxide group instead of a sulfinyl group.
N-Methylethan-1-amine: Lacks the diphenylmethanesulfinyl moiety.
Uniqueness
2-(Diphenylmethanesulfinyl)-N-methylethan-1-amine is unique due to the presence of both the sulfinyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, setting it apart from similar compounds.
Properties
CAS No. |
90213-11-9 |
|---|---|
Molecular Formula |
C16H19NOS |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-benzhydrylsulfinyl-N-methylethanamine |
InChI |
InChI=1S/C16H19NOS/c1-17-12-13-19(18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 |
InChI Key |
YGRSUHBDNJJFSD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)



![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)


![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)


